![molecular formula C19H22N2O2 B15241734 2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
2,2'-[Propylenebis(nitriloethylidyne)]di-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a propylenebis(nitriloethylidyne) linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol typically involves the reaction of 2,2’-[propylenebis(nitriloethylidyne)] with phenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Applications De Recherche Scientifique
2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitriloethylidyne linkage provides additional sites for chemical interactions, making this compound versatile in its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Butylenebis(nitriloethylidyne)]di-phenol
- 2,2’-[Hexylenebis(nitriloethylidyne)]di-phenol
Uniqueness
Compared to similar compounds, 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is unique due to its specific propylenebis(nitriloethylidyne) linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain scientific and industrial applications .
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]propyl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H22N2O2/c1-13(21-15(3)17-9-5-7-11-19(17)23)12-20-14(2)16-8-4-6-10-18(16)22/h4-11,13,22-23H,12H2,1-3H3 |
Clé InChI |
VLWZKQBFSQRPSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=C(C)C1=CC=CC=C1O)N=C(C)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


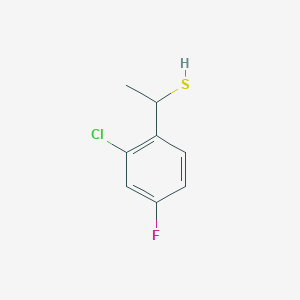
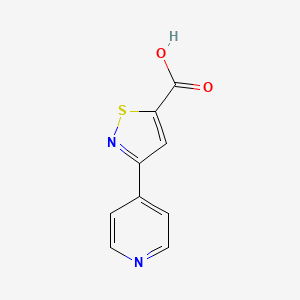
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
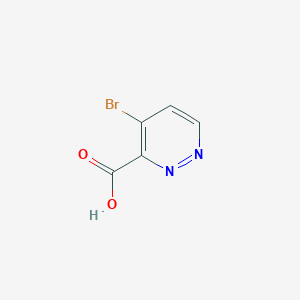

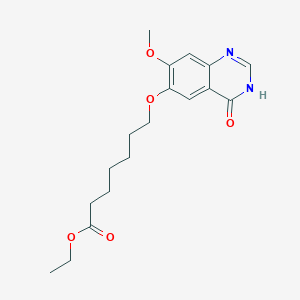
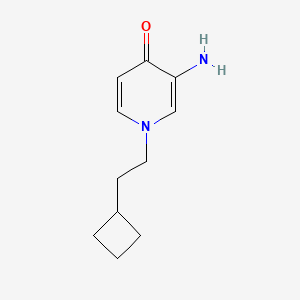
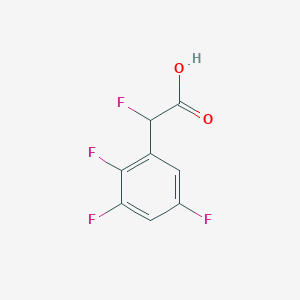
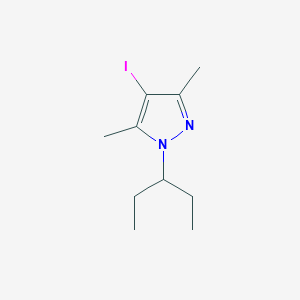
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
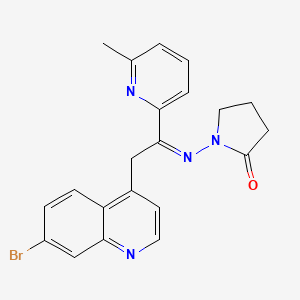
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
